

Refinement of dosing schedules for PF-06873600 in vivo

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Compound of Interest		
Compound Name:	Ebvaciclib	
Cat. No.:	B610017	Get Quote

Technical Support Center: PF-06873600 In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosing schedules for PF-06873600 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06873600?

A1: PF-06873600 is an orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] By selectively targeting and inhibiting these kinases, PF-06873600 disrupts cell cycle progression, leading to cell cycle arrest and induction of apoptosis in tumor cells.[1][2] This compound was developed to overcome resistance to CDK4/6 inhibitors, as amplification or overexpression of cyclin E can drive resistance through CDK2 activation.[3][4]

Q2: What is a recommended starting dose for PF-06873600 in mouse models?

A2: Based on preclinical studies, a starting dose of 30 mg/kg administered orally has been shown to reduce tumor volume in non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) mouse models. In an OVCAR-3 ovarian cancer xenograft model, a dose of 50



mg/kg administered orally twice daily resulted in 90% tumor growth inhibition.[3] The optimal dose will vary depending on the tumor model and experimental goals.

Q3: How should PF-06873600 be formulated for oral administration in mice?

A3: A common vehicle for the oral formulation of PF-06873600 in preclinical studies is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Polysorbate 80 in water.[3]

Q4: What are the expected pharmacokinetic properties of PF-06873600 in mice?

A4: In NSG mice, PF-06873600 has a clearance (CL) of 63 mL/min/kg, a volume of distribution (Vd) of 0.9 L/kg, and an oral bioavailability of 13%.[3]

Q5: What pharmacodynamic markers can be used to assess the activity of PF-06873600 in vivo?

A5: Inhibition of phosphorylated retinoblastoma protein (pRb) and the proliferation marker Ki67 are key pharmacodynamic markers for PF-06873600.[1][5] Reductions in the levels of these markers in tumor tissue following treatment indicate target engagement and biological activity. [1][5]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Suggested Solution
Poor efficacy or lack of tumor growth inhibition	- Suboptimal dose- Inadequate drug exposure- Tumor model resistance	- Perform a dose-response study to determine the optimal dose for your model Verify the formulation and administration technique Assess pharmacodynamic markers (pRb, Ki67) in tumor tissue to confirm target engagement Consider using a different tumor model or combination therapy.
Observed toxicity (e.g., weight loss, lethargy)	- Dose is too high- Vehicle toxicity	- Reduce the dose or dosing frequency Monitor animal health closely and establish a humane endpoint Include a vehicle-only control group to rule out vehicle-related toxicity.
Difficulty with oral gavage	- Improper technique- Animal stress	- Ensure personnel are properly trained in oral gavage techniques Consider alternative, less stressful administration methods if possible, though oral is the clinically intended route.
Variability in tumor response	- Inconsistent dosing- Heterogeneity of the tumor model	- Ensure accurate and consistent dosing for all animals Increase the number of animals per group to improve statistical power If using PDX models, be aware of inherent inter-tumoral heterogeneity.



Data Presentation

In Vitro Potency of PF-06873600

Target	Ki (nM)		
CDK2	0.09 - 0.13		
CDK4	0.13 - 1.2		
CDK6	0.11 - 0.16		
Data compiled from multiple sources.[1]			

Preclinical In Vivo Dosing and Efficacy of PF-06873600

Animal Model	Tumor Type	Dose	Dosing Schedule	Efficacy
NSG Mouse Xenograft	OVCAR-3 (Ovarian)	50 mg/kg	Oral, Twice Daily	90% Tumor Growth Inhibition[3]
PDX Mouse Model	NSCLC (CTG- 0464)	30 mg/kg	Not specified	Tumor Volume Reduction
PDX Mouse Model	NSCLC (CTG- 01912)	30 mg/kg	Not specified	Tumor Volume Reduction

Pharmacokinetic Parameters of PF-06873600 in

Preclinical Species

Species	CL (mL/min/kg)	Vd (L/kg)	Oral Bioavailability (%)
NSG Mouse	63	0.9	13[3]
Beagle Dog	8.4	1.1	59[3]

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study



- Animal Model: Utilize immunodeficient mice (e.g., NSG or nude mice) for tumor cell line or patient-derived xenografts.
- Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
- Formulation Preparation: Prepare PF-06873600 in a vehicle such as 0.5% methylcellulose with 0.1% Polysorbate 80 in water.[3]
- Dosing: Administer PF-06873600 orally (e.g., via gavage) at the desired dose and schedule.
 Include a vehicle-only control group.
- Data Collection: Measure tumor volume and body weight regularly (e.g., twice weekly).
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration.
- Tissue Collection: At the end of the study, collect tumor tissue for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic Analysis of Tumor Tissue

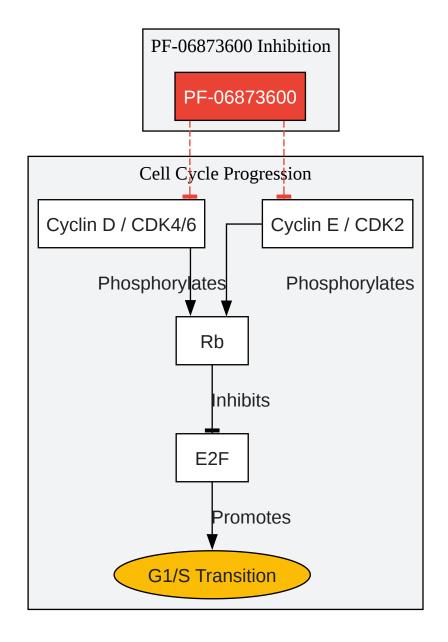
- Tissue Harvest: Euthanize animals at a specified time point after the last dose and excise tumors.
- Tissue Fixation: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.
- Paraffin Embedding: Process the fixed tissue and embed in paraffin.
- Immunohistochemistry (IHC):
 - Section the paraffin-embedded tissue (e.g., 4 μm sections).



- Perform antigen retrieval.
- Incubate with primary antibodies against pRb (e.g., Ser807/811) and Ki67.[1]
- Use an appropriate secondary antibody and detection system.
- Scoring and Analysis:
 - Quantify pRb staining using an H-score.[1]
 - Quantify Ki67 staining by determining the percentage of positive cells.[1]
 - Compare the staining between treated and control groups.

Mandatory Visualizations



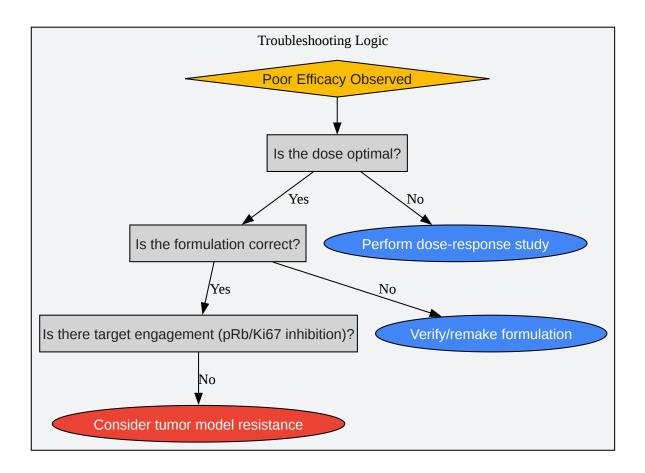


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Caption: Signaling pathway of PF-06873600 action on the cell cycle.







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